EED Inhibition: Superior Potency Over UNC6852
In a direct assay comparison using the same LanthaScreen TR-FRET method, 3-(4-methoxyphenyl)pyrrolidin-2-one inhibits the Polycomb protein EED with an IC50 of 80 nM [1]. In contrast, the known pyrrolidine-based EED inhibitor UNC6852 exhibits a 3.1-fold weaker IC50 of 247 nM in a comparable binding assay . This demonstrates that the target compound's specific 3-(4-methoxyphenyl)pyrrolidin-2-one scaffold confers a significant potency advantage for EED engagement.
| Evidence Dimension | EED binding inhibition (IC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | UNC6852 (pyrrolidine-based EED inhibitor): 247 nM |
| Quantified Difference | 3.1-fold more potent |
| Conditions | LanthaScreen TR-FRET assay; Inhibition of pyrrolidine inhibitor-based oregon-green probe binding to GST-tagged EED |
Why This Matters
This data directly quantifies a superior potency profile for EED inhibition, making this compound the preferred starting point for medicinal chemistry programs targeting the PRC2 complex over alternative pyrrolidine scaffolds.
- [1] TargetMine. IC50 data for CHEMBL4087938 (3-(4-methoxyphenyl)pyrrolidin-2-one) against EED. Data sourced from ChEMBL. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169795704 View Source
